1-(5-Chloro-benzofuran-2-yl)-ethylamine
Overview
Description
1-(5-Chloro-benzofuran-2-yl)-ethylamine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro group at the 5-position of the benzofuran ring and an ethylamine side chain makes this compound particularly interesting for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-benzofuran-2-yl)-ethylamine typically involves the reaction of 5-chloro-2-benzofuran with ethylamine under controlled conditions. One common method includes:
Starting Material: 5-chloro-2-benzofuran.
Reagent: Ethylamine.
Solvent: Anhydrous ethanol.
Catalyst: Acid catalyst such as hydrochloric acid.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-benzofuran-2-yl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Corresponding benzofuran oxides.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
1-(5-Chloro-benzofuran-2-yl)-ethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-benzofuran-2-yl)-ethylamine involves its interaction with specific molecular targets. For example, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cells . The compound binds to the active site of the lanosterol 14α-demethylase enzyme, disrupting the production of ergosterol, an essential component of the fungal cell membrane .
Comparison with Similar Compounds
5-Chloro-2-benzoylbenzofuran: Another benzofuran derivative with similar structural features.
Aryl (5-chloro-benzofuran-2-yl) ketoximes: Compounds with antifungal activity.
Uniqueness: 1-(5-Chloro-benzofuran-2-yl)-ethylamine is unique due to its specific ethylamine side chain, which imparts distinct chemical and biological properties. Its ability to inhibit ergosterol biosynthesis makes it particularly valuable in antifungal research .
Properties
IUPAC Name |
1-(5-chloro-1-benzofuran-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSCAUVOIHGEFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CC(=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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